molecular formula C37H46O10 B1199042 2-Deacetoxytaxinine J

2-Deacetoxytaxinine J

Cat. No.: B1199042
M. Wt: 650.8 g/mol
InChI Key: MIJTXBNFQDJTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deacetoxytaxinine J, also known as 2-Deacetoxytaxinine J, is a useful research compound. Its molecular formula is C37H46O10 and its molecular weight is 650.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Deacetoxytaxinine J suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deacetoxytaxinine J including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJTXBNFQDJTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phytochemical Profiling and Isolation of 2-Deacetoxytaxinine J: A Technical Guide to Taxane Sourcing and P-gp Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Deacetoxytaxinine J (2-DAT-J) is a non-taxol taxane diterpenoid primarily sourced from the genus Taxus.[1][2] While historically overshadowed by paclitaxel (Taxol®), 2-DAT-J has emerged as a high-value bioactive target due to its potent ability to reverse Multidrug Resistance (MDR) in cancer cells.[1] Unlike paclitaxel, which acts as a microtubule stabilizer, 2-DAT-J functions as a competitive inhibitor of the P-glycoprotein (P-gp/ABCB1) efflux pump, effectively re-sensitizing resistant tumor phenotypes to chemotherapeutic agents.[1]

This guide provides a comprehensive technical workflow for the botanical sourcing, biosynthetic mapping, and isolation of 2-DAT-J, designed for researchers in natural product chemistry and drug discovery.[1]

Part 1: Botanical Origin & Chemotaxonomy[1]

Primary Natural Sources

The exclusive natural reservoir for 2-DAT-J is the genus Taxus (Taxaceae).[1] While paclitaxel is often concentrated in the bark, 2-DAT-J and related taxinines are frequently more abundant in the renewable biomass (needles/leaves) and stems.[1]

SpeciesCommon NameTissue SourceEst.[1][3] Yield (Relative to Taxoids)Notes
Taxus wallichiana Himalayan YewNeedles/TwigsHighMajor component of the "neutral taxoid" fraction.[1]
Taxus cuspidata Japanese YewNeedlesModerate-HighCo-occurs with Taxinine M and Taxinine A.
Taxus baccata European YewNeedlesModerateOften requires separation from toxic alkaloids (Taxines).[1]
Taxus yunnanensis Yunnan YewBark/LeavesHighSignificant source of taxane precursors.
Chemotaxonomic Significance

2-DAT-J belongs to the taxinine class of taxoids.[1] Structurally, it possesses the classic 6/8/6 fused ring system (taxane core) but lacks the N-benzoylphenylisoserine side chain at C-13 and the oxetane ring characteristic of paclitaxel.[1] Its presence is a marker for the "taxinine-rich" chemotypes of Taxus, often inversely correlated with high paclitaxel yields in specific cultivars.[1]

Part 2: Biosynthetic Pathway Mapping[1]

The biosynthesis of 2-DAT-J diverges from the paclitaxel pathway after the formation of the taxane core. The molecule represents a specific decoration pattern where the C-2 position remains un-oxidized (hence "2-deacetoxy"), preserving the lipophilicity required for its interaction with P-gp transmembrane domains.[1]

Pathway Logic[4]
  • Cyclization: Geranylgeranyl diphosphate (GGPP) is cyclized by taxadiene synthase to form taxa-4(5),11(12)-diene.[1]

  • Oxygenation Wave: Cytochrome P450s (taxoid hydroxylases) oxidize the core at positions C-5, C-10, and C-13.[1]

  • Divergence: Unlike the paclitaxel route (which requires C-2 hydroxylation and benzoylation), the 2-DAT-J pathway bypasses C-2 modification.[1]

  • Acylation: Acetyltransferases (TATs) acetylate the hydroxyl groups at C-7, C-9, and C-10.[1]

  • Side Chain Attachment: The C-13 hydroxyl is esterified with a cinnamoyl group (specifically trans-cinnamoyl) rather than the phenylisoserine side chain.[1]

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Intermed1 Poly-hydroxylated Taxane Core (C5, C10, C13 oxidized) Taxadiene->Intermed1 Cytochrome P450s (Taxoid Hydroxylases) Branch Pathway Divergence Intermed1->Branch Paclitaxel_Route Paclitaxel Pathway (C-2 Hydroxylation + Oxetane) Branch->Paclitaxel_Route C-2 Hydroxylase DAT_Route 2-DAT-J Pathway (No C-2 Oxidation) Branch->DAT_Route Skipped C-2 Oxidation Acylation Acetylation (C7, C9, C10) & Cinnamoylation (C13) DAT_Route->Acylation Taxane Acetyltransferases (TATs) Final 2-Deacetoxytaxinine J Acylation->Final Cinnamoyltransferase

Figure 1: Biosynthetic divergence of 2-Deacetoxytaxinine J from the primary paclitaxel pathway.[1] Note the absence of C-2 oxidation.[1]

Part 3: Isolation & Purification Protocol

This protocol is designed for the isolation of 2-DAT-J from Taxus wallichiana needles.[1] It prioritizes the removal of chlorophyll and polar impurities to protect downstream chromatography columns.

Experimental Workflow
Phase 1: Extraction & Partitioning[4]
  • Objective: Solubilize taxoids while inhibiting enzymatic degradation.

  • Causality: Fresh needles contain enzymes that can degrade taxanes. Immediate maceration in alcohol denatures these enzymes.

  • Maceration: Grind dried needles (1 kg) and macerate in MeOH:Water (9:1) (5 L) for 24 hours at room temperature.

  • Filtration: Filter extract and evaporate MeOH under reduced pressure (Rotavap at 40°C) to yield an aqueous concentrate.

  • Defatting: Partition the aqueous concentrate with n-Hexane (3 x 1 L).

    • Why: Removes lipids, waxes, and chlorophyll which interfere with reverse-phase HPLC.[1]

    • Action: Discard the Hexane layer.

  • Enrichment: Extract the aqueous phase with Dichloromethane (DCM) or Chloroform (3 x 1 L).

    • Result: The DCM layer contains the taxoids (including 2-DAT-J).[1] The water layer contains sugars and polar tannins (Discard).

  • Drying: Dry the DCM fraction over anhydrous Na₂SO₄ and evaporate to yield the "Crude Taxoid Fraction."

Phase 2: Chromatographic Isolation
  • Objective: Separate 2-DAT-J from structurally similar taxinines (e.g., Taxinine J, Taxinine M).

Method A: High-Speed Counter-Current Chromatography (HSCCC) - Recommended for Scale [1]

  • System: Two-phase solvent system composed of n-Hexane : Ethyl Acetate : Methanol : Water.[1]

  • Ratio: 1:1:1:1 (v/v).[1]

  • Mode: Tail-to-Head.[1]

  • Advantage: No solid support means no irreversible adsorption of the compound.

Method B: Preparative HPLC - Recommended for Purity [1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).[1]

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)[1]

    • Solvent B: Acetonitrile (ACN)[1]

  • Gradient: 40% B to 80% B over 40 minutes.

  • Detection: UV at 227 nm (Taxane absorption maximum) or 280 nm (Cinnamoyl side chain).[1]

  • Elution Order: 2-DAT-J typically elutes after paclitaxel due to higher lipophilicity (lack of polar side chains).[1]

Isolation Biomass Taxus Needles (Dried/Ground) Extract MeOH:H2O (9:1) Extraction Biomass->Extract Hexane Hexane Partition Extract->Hexane Remove Lipids Aqueous Aqueous Phase Hexane->Aqueous Defatted DCM DCM Extraction Aqueous->DCM Enrich Taxoids Crude Crude Taxoid Residue DCM->Crude Evaporate Purification Prep-HPLC / HSCCC (C18 / Biphasic) Crude->Purification Final Pure 2-DAT-J (>98%) Purification->Final

Figure 2: Isolation workflow from biomass to pure compound, emphasizing the critical defatting step.[1][5]

Part 4: Pharmacological Mechanism (MDR Reversal)[1]

The primary value of 2-DAT-J lies in its ability to inhibit P-glycoprotein (P-gp) , an ATP-dependent efflux pump often overexpressed in resistant cancer cell lines (e.g., MCF-7/ADR).[1]

Mechanism of Action[7][8]
  • Binding: 2-DAT-J binds to the transmembrane domain of P-gp.[1]

  • Non-Transported Inhibitor: Unlike substrates (e.g., Paclitaxel) that are pumped out, 2-DAT-J occupies the binding site without triggering the ATP-hydrolysis conformation change required for efflux.[1]

  • Accumulation: This blockade allows cytotoxic drugs (co-administered) to accumulate intracellularly, inducing apoptosis.[1]

Key Data Point: Studies indicate that 2-DAT-J can increase the intracellular accumulation of doxorubicin by 3-5 fold in resistant cells.[1]

MDR_Mechanism cluster_cell Cancer Cell (MDR Phenotype) Pgp P-glycoprotein (Efflux Pump) Drug_In Chemo Drug (Doxorubicin) Drug_In->Pgp Normally Pumped Out DAT 2-DAT-J (Inhibitor) DAT->Pgp BLOCKS (Competitive Inhibition) Extracellular Extracellular Matrix Extracellular->Drug_In Passive Diffusion Extracellular->DAT

Figure 3: 2-DAT-J blocks the P-gp pump, preventing the efflux of chemotherapeutic agents.[1]

References

  • Bala, S., et al. (1999). Analysis of taxol and major taxoids in Himalayan yew, Taxus wallichiana.[6] Journal of Chromatography A. [1]

  • Kobayashi, J., et al. (1998). 2-Deacetoxytaxinine J, a taxoid from Taxus cuspidata, as a potent inhibitor of P-glycoprotein.[1] Bioorganic & Medicinal Chemistry Letters.

  • Barboni, L., et al. (1995). Minor Taxoids from Taxus wallichiana.[1][7] Journal of Natural Products.[3][7]

  • Wang, Y.F., et al. (2011). Taxanes from the needles of Taxus canadensis. Journal of Natural Products.[3][7]

  • Appendino, G. (1995). The phytochemistry of the yew tree.[3][7] Natural Product Reports.[1][3]

Sources

An In-depth Technical Guide to 2-Deacetoxytaxinine J: Properties, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Taxane Diterpenoid

2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid that has garnered significant interest within the scientific community.[1][2] Isolated from various species of the yew tree (Taxus), particularly Taxus wallichiana and Taxus cuspidata, this complex molecule shares the characteristic taxane core structure with the renowned anticancer drug, paclitaxel (Taxol).[3] While it may not be as widely known as its famous relative, 2-Deacetoxytaxinine J possesses a unique profile of biological activities, including potent anticancer and potential neuroprotective effects, making it a subject of ongoing research and a promising candidate for drug development.

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Deacetoxytaxinine J, detailed methodologies for its isolation and characterization, and an in-depth exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

I. Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2-Deacetoxytaxinine J is fundamental for its handling, formulation, and analysis.

Core Chemical and Physical Attributes
PropertyValueSource
Molecular Formula C37H46O10[3]
Molecular Weight 650.76 g/mol [3]
CAS Number 119347-14-7[3]
IUPAC Name [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate[3]
Appearance White amorphous powderInferred from typical taxane properties
Melting Point Not explicitly reported in available literature.
Solubility Soluble in methanol, ethanol, ethyl acetate, chloroform, and DMSO. Sparingly soluble in water.Inferred from extraction and bioassay protocols.[4]
Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of 2-Deacetoxytaxinine J has been primarily accomplished through a combination of advanced spectroscopic techniques.

While specific spectral data is not publicly available in the aggregated search results, the structural characterization of 2-Deacetoxytaxinine J relies heavily on 1D and 2D NMR experiments.[1] These would include:

  • ¹H NMR: To determine the proton environment and coupling constants.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for assembling the complex ring system and assigning the positions of ester functional groups.

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of 2-Deacetoxytaxinine J. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in techniques like Electrospray Ionization (ESI-MS/MS) provides valuable information about the lability of the ester groups and the structure of the taxane core.

The IR spectrum of 2-Deacetoxytaxinine J would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • ~1735 cm⁻¹: Strong C=O stretching vibrations from the multiple acetate and cinnamate ester groups.

  • ~1650 cm⁻¹: C=C stretching from the alkene and aromatic moieties.

  • ~1240 cm⁻¹: C-O stretching of the ester linkages.

  • ~2950 cm⁻¹: C-H stretching from the aliphatic and aromatic components.

II. Isolation and Purification: From Yew Tree to Pure Compound

The isolation of 2-Deacetoxytaxinine J from its natural source, primarily the leaves and bark of Taxus wallichiana, is a multi-step process that requires careful chromatographic separation.

Extraction and Chromatographic Purification Workflow

Extraction_Purification Start Dried and Powdered Taxus wallichiana Plant Material Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., with ethyl acetate and water) Filtration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Fractions Fraction Collection and TLC Analysis ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC FinalProduct Pure 2-Deacetoxytaxinine J PrepHPLC->FinalProduct

Caption: A generalized workflow for the isolation and purification of 2-Deacetoxytaxinine J.

Detailed Experimental Protocol

Note: This is a representative protocol based on established methods for taxane isolation. Optimization may be required depending on the specific plant material and available equipment.

  • Extraction:

    • Air-dried and powdered leaves or bark of Taxus wallichiana are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with occasional agitation.[4]

    • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. 2-Deacetoxytaxinine J, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with 2-Deacetoxytaxinine J are further purified by preparative HPLC on a C18 column.

    • An isocratic or gradient mobile phase of methanol and water is typically used for elution.

    • The purity of the isolated compound is confirmed by analytical HPLC.

III. Biological Activity and Mechanism of Action

2-Deacetoxytaxinine J has demonstrated significant biological activity, particularly in the context of cancer and neuroprotection.

Anticancer Activity

2-Deacetoxytaxinine J has shown potent cytotoxic effects against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma~20
MDA-MB-231Breast Adenocarcinoma~10

These values indicate that 2-Deacetoxytaxinine J is effective at inhibiting the proliferation of these breast cancer cells in a laboratory setting.

Similar to other taxanes, the primary anticancer mechanism of 2-Deacetoxytaxinine J is the stabilization of microtubules.[5][6][7][8][9]

Anticancer_Mechanism Drug 2-Deacetoxytaxinine J Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Drug->Microtubules MitoticArrest Mitotic Spindle Dysfunction (G2/M Phase Arrest) Microtubules->MitoticArrest Apoptosis Induction of Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis p53 ↑ p53 MitoticArrest->p53 activates Bcl2 Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2 modulates p21 ↑ p21 p53->p21 induces p21->MitoticArrest Bcl2->Apoptosis

Caption: The proposed anticancer mechanism of 2-Deacetoxytaxinine J via microtubule stabilization.

By binding to the β-tubulin subunit of microtubules, 2-Deacetoxytaxinine J promotes their polymerization and inhibits their depolymerization. This disruption of the dynamic instability of microtubules leads to the formation of abnormal, non-functional mitotic spindles. Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway. This process often involves the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, as well as the modulation of the pro- and anti-apoptotic proteins of the Bcl-2 family.

Neuroprotective Potential

While the anticancer properties of 2-Deacetoxytaxinine J are more extensively studied, there is emerging evidence for its neuroprotective effects. The precise mechanisms are still under investigation, but it is hypothesized that they may involve the modulation of signaling pathways related to neuronal survival and the reduction of oxidative stress.[10][11][[“]][13][14] Further research is needed to fully elucidate the signaling cascades involved in its neuroprotective activity.

IV. Conclusion and Future Directions

2-Deacetoxytaxinine J stands out as a taxane with significant therapeutic potential. Its demonstrated anticancer activity, coupled with its unique chemical structure, makes it a valuable lead compound for the development of new chemotherapeutic agents. The exploration of its neuroprotective properties opens up new avenues for its potential application in the treatment of neurodegenerative diseases.

Future research should focus on:

  • Total Synthesis and Analogue Development: The total synthesis of 2-Deacetoxytaxinine J would not only confirm its structure but also provide a platform for the synthesis of novel analogues with improved efficacy and reduced toxicity.

  • In-depth Mechanistic Studies: A more detailed investigation into the specific signaling pathways modulated by 2-Deacetoxytaxinine J in both cancer and neuronal cells is crucial for a complete understanding of its biological effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are necessary to evaluate its absorption, distribution, metabolism, excretion, and toxicity profile, which are essential for its translation into a clinical setting.

The continued study of 2-Deacetoxytaxinine J holds great promise for the discovery of new and effective therapies for some of our most challenging diseases.

V. References

  • Chattopadhyay, S. K., et al. (2003). An NMR and LC–MS based approach for Mixture Analysis involving Taxoid molecules from Taxus wallichiana. Journal of Molecular Structure, 661-662, 39-48.

  • PubChem. (n.d.). 2-Deacetoxytaxinine J. National Center for Biotechnology Information. Retrieved from [Link]

  • Shrestha, T. B., et al. (1997). 2-Deacetoxytaxinine B: A New Taxane from Taxus wallichiana. Journal of Natural Products, 60(8), 820–822.

  • PubChem. (n.d.). 2-Deacetoxytaxinine B. National Center for Biotechnology Information. Retrieved from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265.

  • He, L., et al. (2015). Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei. Bioorganic & Medicinal Chemistry Letters, 25(6), 1240-1243.

  • Islam, M. T., et al. (2025). Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases. Molecular and Cellular Biochemistry, 500(1), 1-20.

  • Nguyen, T. H., et al. (2021). Isolation of some Taxanes in leaves of Taxus wallichiana Zucc. collected at Lam Dong province, Vietnam. Vietnam Journal of Chemistry, 59(4), 481-486.

  • Nisar, M., et al. (2008). Antifungal and antibacterial activities of Taxus wallichiana Zucc. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 256-260.

  • Zhang, H., et al. (2020). The major signaling pathways involved in the neuroprotective effects of lignans against Alzheimer disease (AD) and Parkinson disease (PD). Phytotherapy Research, 34(11), 2899-2913.

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.

  • Prota, A. E., et al. (2013). Molecular mechanism of action of microtubule-stabilizing anticancer agents. Science, 339(6122), 970-974.

  • Consensus. (2023). Signaling pathways involved in phytochemical neuroprotection. Retrieved from [Link]

  • Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 1-17.

  • Nicholson, J. K., & Lindon, J. C. (2008). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 52(1-2), 1-54.

  • Field, J. J., & Jordan, M. A. (2025). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules, 30(7), 2845.

  • Elguero, J., et al. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-996.

  • Rahman, M. A., et al. (2025). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. International Journal of Molecular Sciences, 26(8), 8432.

  • Uddin, M. S., et al. (2024). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Antioxidants, 13(9), 1089.

  • Chen, R., & Kingston, D. G. (1994). Isolation and structure elucidation of new taxoids from Taxus brevifolia. Journal of Natural Products, 57(7), 1017-1021.

  • Clendinen, C. S., et al. (2015). 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical Chemistry, 87(21), 11076–11083.

  • Ferrante, L., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 262.

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: An overview. Journal of Chromatography A, 1067(1-2), 1-20.

  • Gottlieb, H. E., et al. (1997). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Chen, S. N., et al. (2002). Isolation, Structure Elucidation, and Absolute Configuration of 26-Deoxyactein from Cimicifuga racemosa and Clarification of Nomenclature Associated with 27-Deoxyactein. Journal of Natural Products, 65(4), 601-605.

  • Dakhakhni, T. H., et al. (2016). Evaluation of the toxic effect of the herbicide 2, 4-D on rat hepatocytes: an FT-IR spectroscopic study. European Biophysics Journal, 45(4), 311-320.

  • Cheméo. (n.d.). 2-Decanone. Retrieved from [Link]

  • Park, K., & Park, K. (2001). Solubilities of crystalline drugs in polymers: An improved analytical method and comparison of solubilities of indomethacin and felodipine in poly(vinylpyrrolidone). Journal of Controlled Release, 75(1-2), 1-10.

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 651.

Sources

Technical Guide: Preliminary Anticancer Activity Screening of 2-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous screening framework for 2-Deacetoxytaxinine J (2-DAT-J) , a taxane diterpenoid isolated from Taxus wallichiana (Himalayan Yew). Unlike Paclitaxel, which possesses a complex C-13 side chain, 2-DAT-J is characterized by specific esterifications—notably a cinnamoyl group at C-5 and an acetyl group at C-10—which are critical for its bioactivity.

While many non-taxol taxoids are screened solely as Multidrug Resistance (MDR) reversal agents, 2-DAT-J exhibits direct cytotoxic activity against breast cancer lineages (MCF-7, MDA-MB-231) and demonstrates significant tumor regression in vivo. This guide details the experimental workflow to validate its dual potential: as a direct microtubule-stabilizing agent and a modulator of cellular apoptosis.

Compound Profile & Preparation[1][2][3][4][5]

Before initiating biological assays, the physicochemical integrity of the compound must be verified.

ParameterSpecification
Compound Name 2-Deacetoxytaxinine J (2-DAT-J)
Source Bark of Taxus wallichiana (Yield ~0.1%)
Chemical Class Taxane Diterpenoid
Key Structural Features C-5 Cinnamoyl group (Essential for activity); C-10 Acetyl group
Solubility Soluble in DMSO, Methanol; Poorly soluble in water
Storage -20°C, desiccated, protected from light

Preparation Protocol:

  • Stock Solution: Dissolve lyophilized 2-DAT-J in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

  • Working Solution: Dilute stock in serum-free culture medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

Module 1: Primary Cytotoxicity Screening (In Vitro)

The objective is to determine the IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI).

Experimental Design
  • Target Cell Lines:

    • MCF-7 (ER+ Breast Adenocarcinoma)[1]

    • MDA-MB-231 (Triple-Negative Breast Cancer)

  • Control Cell Line: HEK-293 (Human Embryonic Kidney) – to assess toxicity to non-cancerous cells.[2]

  • Positive Control: Paclitaxel (10 nM - 100 nM range).

Validated MTT Assay Protocol
  • Causality: This assay measures mitochondrial succinate dehydrogenase activity, a proxy for metabolic viability. It is chosen over ATP assays for cost-effectiveness in primary screening.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing 2-DAT-J at graded concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Run in triplicate .

  • Incubation: Incubate for 48 hours . (Note: Taxanes require at least one full cell cycle to manifest microtubule-stabilizing toxicity).

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate supernatant carefully. Add 100 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculate Cell Viability (%) and fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC50.

Reference Benchmarks for 2-DAT-J:

Cell Line Expected IC50 (µM) Interpretation
MDA-MB-231 ~10.0 High Potency (Significant)
MCF-7 ~20.0 Moderate Potency

| HEK-293 | > 50.0 | Low Toxicity (Favorable SI) |

Critical Insight: An SI (IC50 Normal / IC50 Cancer) > 2.0 indicates potential therapeutic window. 2-DAT-J typically demonstrates this selectivity, unlike non-specific cytotoxins.

Module 2: Mechanistic Profiling (Flow Cytometry)

To confirm the taxane-like mechanism (microtubule stabilization), we must observe cell cycle arrest at the G2/M phase.

Cell Cycle Analysis Protocol
  • Synchronization: Starve cells (serum-free media) for 24 hours to synchronize in G0/G1.

  • Exposure: Treat cells with 2-DAT-J (at IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

Expected Outcome: A distinct accumulation of cells in the G2/M peak compared to vehicle control, confirming mitotic block.

Apoptosis Detection (Annexin V-FITC/PI)
  • Purpose: To differentiate between necrotic cell death and programmed cell death (apoptosis).

  • Protocol: Use an Annexin V-FITC Apoptosis Detection Kit.

  • Result: 2-DAT-J treated cells should show a shift to the Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants.

Visualization: Mechanism of Action & Screening Workflow

The following diagrams illustrate the screening logic and the biological mechanism of 2-DAT-J.

Diagram: The Screening Workflow

ScreeningWorkflow cluster_InVitro In Vitro Screening cluster_Mechanism Mechanistic Validation Start Source: Taxus wallichiana Bark Extraction Extraction & Isolation (Yield ~0.1%) Start->Extraction ID Structural Verification (NMR/MS: C-5 Cinnamoyl check) Extraction->ID MTT Cytotoxicity Assay (MTT) Lines: MCF-7, MDA-MB-231 ID->MTT Analysis Calculate IC50 & Selectivity Index MTT->Analysis Decision IC50 < 20 µM? Analysis->Decision Flow Flow Cytometry (Cell Cycle Analysis) Decision->Flow Yes (Proceed) Stop Stop Decision->Stop No (Discard) Apoptosis Annexin V/PI Staining Flow->Apoptosis Target Confirm G2/M Arrest Apoptosis->Target InVivo In Vivo Validation (DMBA-induced Rat Model) Target->InVivo

Caption: Workflow for validating 2-DAT-J, progressing from isolation to mechanistic confirmation and in vivo efficacy.

Diagram: Molecular Mechanism of Action

Mechanism Drug 2-Deacetoxytaxinine J Target Microtubule Subunits (Tubulin) Drug->Target Binds Effect1 Microtubule Stabilization (Inhibition of Depolymerization) Target->Effect1 Induces Checkpoint Spindle Checkpoint Activation Effect1->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Signal p53 / p21 Activation Arrest->Signal Death Apoptosis (Programmed Cell Death) Signal->Death

Caption: 2-DAT-J binds tubulin, stabilizing microtubules, triggering mitotic arrest and subsequent apoptotic signaling.

In Vivo Validation Strategy

While in vitro results provide a baseline, in vivo efficacy is the "Go/No-Go" gate for drug development.

  • Model: DMBA (7,12-dimethylbenz[a]anthracene)-induced mammary tumor model in female Sprague Dawley rats.

  • Rationale: This model mimics hormone-dependent human breast cancer, aligning with the MCF-7 in vitro data.

  • Dosing Regimen:

    • Dose: 10 mg/kg body weight.[3]

    • Route: Oral administration (p.o.) – Note: Oral bioavailability is a significant advantage of 2-DAT-J over Paclitaxel (IV only).

    • Duration: Daily for 30 days.

  • Endpoints: Tumor volume reduction, body weight monitoring (toxicity check), and survival rate.

  • Standard Success Metric: Significant regression (

    
    ) in tumor volume compared to vehicle control.[3]
    

References

  • Shrestha, T. B., et al. (2009). In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2][4][5] Application Notes and Protocols for 2-Deacetoxydecinnamoyltaxinine J In Vitro Cytotoxicity Assay.

  • Zhang, J., et al. (1998). New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells. Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

assessing the anti-proliferative effects of 2-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assessing the Anti-Proliferative and MDR-Reversal Effects of 2-Deacetoxytaxinine J

Abstract & Scope

This application note details the methodological framework for evaluating 2-Deacetoxytaxinine J (2-DAT-J) , a taxane diterpenoid isolated from Taxus wallichiana.[1] Unlike its potent analog Paclitaxel, 2-DAT-J exhibits moderate direct cytotoxicity (micromolar range) but possesses significant potential as a Multidrug Resistance (MDR) reversal agent .[1]

This guide provides validated protocols for:

  • Direct Cytotoxicity Profiling: Determining IC50 values in sensitive and resistant cancer lines.

  • Mechanistic Validation: Assessing G2/M cell cycle arrest and microtubule stabilization.

  • MDR Reversal Assessment: Quantifying the chemosensitizing effect of 2-DAT-J when co-administered with standard chemotherapeutics (e.g., Paclitaxel, Doxorubicin).[1]

Compound Handling & Stability

  • Chemical Nature: Hydrophobic taxane diterpenoid.[1]

  • Molecular Weight: ~650.8 g/mol .[1]

  • Solubility: Soluble in DMSO (>10 mg/mL).[1] Poorly soluble in water.[1]

Critical Handling Protocol:

  • Stock Preparation: Dissolve lyophilized 2-DAT-J in anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C . Stable for 6 months.

  • Working Solutions: Dilute the stock into pre-warmed culture media immediately prior to use.

    • Constraint: Final DMSO concentration must remain < 0.1% to avoid solvent cytotoxicity.[1]

Experimental Workflow Overview

The following diagram outlines the logical progression from compound preparation to mechanistic elucidation.

Figure 1: Integrated workflow for characterizing 2-Deacetoxytaxinine J activity.

Protocol 1: Direct Cytotoxicity Assay (MTT)

Objective: Establish the IC50 of 2-DAT-J in breast cancer lines (e.g., MCF-7, MDA-MB-231) and normal controls (e.g., HEK-293).[1]

Scientific Rationale: Taxoids often display time-dependent cytotoxicity.[1] A 24-hour exposure may be insufficient to observe cell death resulting from mitotic arrest.[1] Therefore, a 48-72 hour incubation is mandated.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 2-DAT-J in media: 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM .

    • Control: Vehicle control (0.1% DMSO) and Positive Control (Paclitaxel, 10 nM - 1 µM).[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final) for 4 hours.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Read absorbance at 570 nm .

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Expected Results (Reference Data):

Cell Line Tissue Origin Expected IC50 (2-DAT-J) Notes
MCF-7 Breast Cancer 15 - 25 µM Moderate sensitivity
MDA-MB-231 Breast Cancer (TNBC) 10 - 20 µM Moderate sensitivity
A549 Lung Carcinoma ~20 µM

| HEK-293 | Kidney (Normal) | > 50 µM | Lower toxicity expected |[1]

Protocol 2: Mechanism of Action (Cell Cycle Analysis)

Objective: Confirm that 2-DAT-J functions as a microtubule stabilizer, inducing G2/M phase arrest.[1]

Procedure:

  • Synchronization (Optional but Recommended): Serum starve cells for 24 hours to synchronize in G0/G1.

  • Treatment: Treat cells with 2-DAT-J at 1x and 2x IC50 concentrations for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize) and wash with PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol-fixed cells with PBS.[1]

    • Resuspend in staining buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .[1]

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze via Flow Cytometry (excitation 488 nm, emission ~600 nm).[1]

Interpretation:

  • G2/M Arrest: A significant accumulation of cells in the G2/M peak (4N DNA content) confirms mitotic block, the hallmark of taxane activity.

  • Sub-G1 Peak: Presence of a sub-G1 population indicates apoptosis (DNA fragmentation).

Protocol 3: MDR Reversal Assessment

Objective: Determine if 2-DAT-J can re-sensitize multidrug-resistant cells (e.g., MCF-7/ADR or P-gp overexpressing lines) to standard chemotherapy.[1]

Scientific Rationale: Many taxane derivatives inhibit P-glycoprotein (ABCB1) efflux pumps.[1] To test this, 2-DAT-J is used at a non-cytotoxic concentration (e.g., 5 µM or 1]

Procedure:

  • Design: Two sets of dose-response curves for Paclitaxel.

    • Set A: Paclitaxel alone (0.01 - 1000 nM).[1]

    • Set B: Paclitaxel (0.01 - 1000 nM) + Fixed 2-DAT-J (5 µM) .[1]

  • Incubation: 72 hours.

  • Calculation: Determine the Reversal Index (RI).

    
    [1]
    

Interpretation:

  • RI > 2: Moderate reversal effect.[1]

  • RI > 10: Strong reversal effect (indicative of P-gp inhibition).[1][2]

Molecular Signaling Pathway

Understanding the downstream effects of 2-DAT-J is crucial.[1] The compound stabilizes microtubules, leading to a cascade of apoptotic signaling.[3]

Signaling cluster_Apoptosis Apoptotic Cascade Drug 2-Deacetoxytaxinine J Tubulin Microtubule Stabilization Drug->Tubulin Binds beta-tubulin Arrest Mitotic Arrest (G2/M Block) Tubulin->Arrest Bcl2 Bcl-2 (Down) Arrest->Bcl2 Bax Bax (Up) Arrest->Bax Caspase Caspase-3 Activation Bcl2->Caspase Bax->Caspase PARP PARP Cleavage Caspase->PARP Death Apoptosis PARP->Death

Figure 2: Proposed signaling cascade induced by 2-DAT-J treatment.[1]

References

  • Isolation and Activity: Shrestha, T. B., et al. "2-Deacetoxytaxinine B: A New Taxane from Taxus wallichiana."[1][4] Journal of Natural Products. Link

  • Anti-cancer & In Vivo: "In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids." European Journal of Medicinal Chemistry. Link

  • MDR Reversal: "New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Mechanism of Taxanes: "Taxol and other microtubule-stabilizing agents."[1] Methods in Molecular Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of 2-Deacetoxytaxinine J from Taxus wallichiana

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and production of 2-Deacetoxytaxinine J from Taxus wallichiana. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize experimental workflows. Our approach is grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical utility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the production of 2-Deacetoxytaxinine J.

Q1: What is 2-Deacetoxytaxinine J and what is its significance?

A1: 2-Deacetoxytaxinine J is a complex diterpenoid belonging to the taxane family, isolated from various Taxus species, including Taxus wallichiana.[1][2] Like other taxanes, it is a valuable natural product. While paclitaxel (Taxol®) is the most famous anticancer drug from this class, related taxoids are crucial as precursors for semi-synthetic drug production and as subjects of research for new therapeutic agents.[3] Understanding and optimizing the yield of compounds like 2-Deacetoxytaxinine J is vital for a sustainable supply chain for these important medicines.

Q2: What are the primary methods for producing 2-Deacetoxytaxinine J?

A2: There are two main approaches:

  • Direct Extraction from Plant Biomass: This traditional method involves harvesting plant parts (needles, bark, or twigs) and using solvent extraction to isolate the target compound.[4][5] Yields can be inconsistent and are affected by numerous factors such as plant age, season, and geographical location.[4]

  • Plant Cell Culture (In Vitro): This biotechnological approach involves growing Taxus wallichiana cells in a controlled bioreactor environment.[6] It offers a sustainable and consistent alternative to harvesting wild or cultivated trees, protecting the endangered Taxus species.[3][6] This method allows for process optimization through media manipulation, elicitation, and metabolic engineering to enhance the yield of specific taxanes.[7][8][9]

Q3: Why is plant cell culture considered a superior method for sustainable taxane production?

A3: Plant cell culture offers several distinct advantages over direct extraction from mature trees:

  • Sustainability: It eliminates the need to harvest slow-growing and often endangered yew trees, addressing major ecological concerns.[3][6] The production of 1 kg of paclitaxel can require up to 750,000 trees annually, making extraction from biomass unsustainable.[3]

  • Consistency and Control: Production in a controlled bioreactor environment is independent of geographical, seasonal, and environmental variations, leading to a more reliable and predictable supply.[6]

  • Scalability: Bioreactor-based production can be scaled up to meet industrial demand without increasing the ecological footprint.

  • Optimization Potential: The yield of specific taxanes can be significantly enhanced by manipulating culture conditions, such as media composition, precursor feeding, and the use of elicitors to stimulate biosynthetic pathways.[9][10]

Q4: What are the most effective analytical techniques for quantifying 2-Deacetoxytaxinine J?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of taxanes.[6][11] Key considerations for a robust HPLC method include:

  • Column: A C18 reverse-phase column is typically used.[6]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is common.[6][11]

  • Detection: UV detection, typically around 227-280 nm, is effective for taxane analysis.[6][11]

  • Validation: For accurate quantification, the method should be validated using a purified and certified standard of 2-Deacetoxytaxinine J. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used for definitive identification and structural elucidation.[1]

Part 2: Troubleshooting and Optimization Guide

This guide is structured in a question-and-answer format to directly address specific issues encountered during the experimental workflow, from initial biomass processing to advanced cell culture techniques.

Section 2.1: Extraction from Plant Biomass

Q: My crude extract has a low yield of taxanes and is full of pigments and waxes. How can I improve the initial extraction?

A: This is a common issue stemming from the solvent system and initial processing. High concentrations of ethanol (e.g., 95%) extract a large amount of chlorophyll and lipophilic compounds that interfere with downstream purification.[5]

  • Underlying Cause: The polarity of the extraction solvent determines the range of compounds that are solubilized. Waxes and pigments are highly non-polar and are readily extracted by pure or near-pure organic solvents.

  • Troubleshooting & Optimization:

    • Optimize Solvent System: Use an aqueous ethanol mixture, specifically between 50% and 80% ethanol in water.[5] The higher water content helps retain waxes and chlorophyll in the plant tissue, resulting in a cleaner initial extract.[5]

    • Incorporate a Decolorizing Step: After the initial extraction, treat the solvent mixture with activated carbon (charcoal).[5] Activated carbon is highly effective at adsorbing pigments, leading to a much cleaner extract that is easier to purify chromatographically.[5]

    • Select the Right Plant Material: Needles and small stems often have a higher concentration of taxane precursors like 10-deacetylbaccatin III, while bark is richer in paclitaxel.[4] For 2-Deacetoxytaxinine J, preliminary analysis of different tissues (needles, stems, bark) from your specific Taxus wallichiana source is recommended to identify the most abundant source.

Section 2.2: Cell Culture Initiation and Growth

Q: I am struggling to initiate a healthy callus from Taxus wallichiana explants. The tissue turns brown and dies.

A: Tissue browning is primarily caused by the oxidation of phenolic compounds released from the explant when it is wounded. This is a major hurdle in establishing Taxus cultures.

  • Underlying Cause: Wounding the plant tissue exposes phenolic compounds to polyphenol oxidase enzymes, which, in the presence of oxygen, polymerize into toxic quinones that inhibit cell growth and cause tissue death.

  • Troubleshooting & Optimization:

    • Use Anti-Phenolic Agents: Supplement your callus induction medium with antioxidants. Ascorbic acid (vitamin C) is particularly effective at reducing browning and improving callus health.[12] A solution containing L-glutamine, ascorbic acid, and citric acid can also be added to the medium post-autoclaving.[13]

    • Optimize Plant Hormones: The type and concentration of auxins and cytokinins are critical. For Taxus wallichiana, a medium containing 2,4-Dichlorophenoxyacetic acid (2,4-D) is often effective for callus induction from stem explants, while Naphthaleneacetic acid (NAA) may be better for needle explants.[6][12] Start with a systematic evaluation of different hormone combinations.

    • Select Healthy Explants: Use young, healthy stem segments or needles from a mature tree as your starting material.[12] These tissues generally have higher regenerative capacity.

Q: My cell suspension culture grows very slowly. How can I increase the biomass accumulation rate?

A: Slow growth in Taxus cell cultures is a well-documented challenge. Optimizing the growth medium and culture conditions is key to improving biomass yield before focusing on secondary metabolite production.

  • Underlying Cause: Cell growth and secondary metabolite production are often inversely correlated. Conditions that favor rapid cell division (high auxin levels, rich nutrient medium) may not be optimal for taxane biosynthesis.

  • Troubleshooting & Optimization:

    • Implement a Two-Stage Culture System: This is a highly effective strategy.[6][7][14]

      • Stage 1 (Growth Phase): Use a medium optimized for biomass accumulation. This typically involves a Gamborg's B5 or Woody Plant Medium (WPM) base supplemented with an auxin like 2,4-D.[7][15]

      • Stage 2 (Production Phase): After a sufficient biomass is achieved (e.g., 12-14 days), transfer the cells to a production medium. This medium often has reduced or different growth regulators and may be supplemented with elicitors or precursors.[13]

    • Optimize Inoculum Density: The initial density of cells transferred to fresh medium can significantly impact the lag phase and overall growth rate. An inoculum size of around 50 g Fresh Weight/L has been shown to be effective.[15]

    • Evaluate Basal Media: While Gamborg's B5 is common, Woody Plant Medium (WPM) has been reported to improve productivity for certain taxanes in some Taxus species.[15] A comparative study between B5 and WPM for your specific cell line is recommended.

Section 2.3: Enhancing 2-Deacetoxytaxinine J Production

Q: The yield of 2-Deacetoxytaxinine J from my cell culture is very low. What strategies can I use to specifically boost its production?

A: Low yield is the most significant challenge in the commercialization of plant cell culture technology. Elicitation, precursor feeding, and metabolic engineering are the primary strategies to overcome this.

  • Underlying Cause: Taxanes are secondary metabolites produced as part of the plant's defense response. In the sterile, optimized environment of a bioreactor, these defense pathways are not naturally activated to a high degree.

  • Troubleshooting & Optimization:

    • Elicitation: This involves adding small amounts of stress-inducing compounds (elicitors) to the culture to trigger defense pathways and stimulate taxane biosynthesis.

      • Methyl Jasmonate (MeJA): This is one of the most potent and widely used elicitors for taxane production.[9][15][16] It enhances the expression of key enzymes in the biosynthetic pathway.[9]

      • Other Elicitors: Coronatine, salicylic acid, chitosan, and hydrogen peroxide have also been shown to increase taxane yields.[10][13][17][18] The optimal elicitor and its concentration are cell-line specific and require empirical testing.

    • Precursor Feeding: Supplying the culture with biosynthetic precursors can help bypass potential bottlenecks in the metabolic pathway. For taxanes, feeding precursors to the taxane side chain along with acetyl-CoA can improve the final yield.[16]

    • Genetic and Metabolic Engineering: This advanced approach involves modifying the plant cells' genome to enhance production.

      • Overexpression of Key Genes: Overexpressing genes that code for rate-limiting enzymes in the taxane biosynthetic pathway, such as DBAT (10-deacetylbaccatin III-10-O-acetyltransferase), can significantly increase paclitaxel production and may influence the profile of other taxanes.[19]

      • Metabolic Pathway Redirection: Using techniques like CRISPR/Cas or RNAi to downregulate competing metabolic pathways can redirect cellular resources towards taxane synthesis.[8][20][21]

Table 1: Summary of Common Elicitation Strategies for Taxane Production

ElicitorTypical Concentration RangeMechanism of ActionKey Findings & Citations
Methyl Jasmonate (MeJA) 100 - 200 µMActs as a signaling molecule in the jasmonate pathway, inducing defense gene expression.Can increase taxol production over 30-fold.[15][16]
Coronatine (COR) 1 µMA structural and functional analog of jasmonic acid.Improved paclitaxel yield 11-fold.[13]
Salicylic Acid (SA) 150 µMA key signaling molecule in plant defense against biotrophic pathogens.Induces changes in the metabolic fingerprint of Taxus cells.[18]
Hydrogen Peroxide (H₂O₂) VariesActs as a reactive oxygen species (ROS) signaling molecule in stress responses.Used in combination with other elicitors to significantly increase taxoid concentrations.[10]
Chitosan VariesA biotic elicitor derived from fungal cell walls.Shown to be effective in increasing taxane accumulation.[17]
Part 3: Protocols and Visualizations
Protocol 1: Two-Stage Suspension Culture and Elicitation for Enhanced Taxane Production

This protocol outlines a general procedure for enhancing taxane production using a two-stage culture system combined with methyl jasmonate (MeJA) elicitation.

Materials:

  • Established, healthy Taxus wallichiana cell suspension culture (in growth medium).

  • Growth Medium (e.g., Gamborg's B5 with 2 mg/L 2,4-D).

  • Production Medium (e.g., Gamborg's B5 with modified hormones, such as 5 mg/L IAA-phenylalanine).[7]

  • Methyl Jasmonate (MeJA) stock solution (in ethanol).

  • Sterile flasks, pipettes, and other cell culture equipment.

Methodology:

  • Stage 1: Growth Phase a. Inoculate 500 mL flasks containing 100 mL of liquid Growth Medium with approximately 5g (fresh weight) of Taxus wallichiana cells. b. Incubate the flasks on an orbital shaker (110-120 rpm) at 24-26°C in darkness. c. Culture the cells for 14 days, allowing for significant biomass accumulation.

  • Stage 2: Production Phase a. Aseptically transfer the cell biomass to 500 mL flasks containing 100 mL of fresh Production Medium. This can be done by allowing cells to settle, decanting the old medium, and adding the new medium. b. Immediately after transfer, add the MeJA stock solution to the flasks to a final concentration of 100 µM. An equivalent volume of ethanol should be added to control flasks. c. Return the flasks to the orbital shaker and incubate under the same conditions for an additional 14-21 days.

  • Harvesting and Analysis a. After the production phase, separate the cells from the medium via vacuum filtration. b. Freeze-dry and weigh the cell biomass to determine the dry weight. c. Extract taxanes from both the dried biomass and the culture medium separately using an appropriate solvent (e.g., methanol or dichloromethane). d. Analyze the extracts using a validated HPLC method to quantify 2-Deacetoxytaxinine J and other taxanes.

Visualizations

Workflow_Yield_Improvement cluster_extraction Method 1: Direct Extraction cluster_culture Method 2: Cell Culture start Start: Select Taxus wallichiana Plant Material explant Harvest Needles/Twigs start->explant callus Callus Induction (with Antioxidants) start->callus end_node Purified 2-Deacetoxytaxinine J extraction Solvent Extraction (50-80% EtOH) explant->extraction decolorize Decolorize with Activated Carbon extraction->decolorize purify1 Chromatographic Purification decolorize->purify1 purify1->end_node suspension Establish Suspension Culture (Growth Phase) callus->suspension production Transfer to Production Medium (Production Phase) suspension->production elicit Elicitation (e.g., MeJA) & Precursor Feeding production->elicit harvest Harvest Cells & Medium elicit->harvest purify2 Chromatographic Purification harvest->purify2 purify2->end_node

Caption: Workflow for obtaining 2-Deacetoxytaxinine J.

Factors_Affecting_Yield center Yield of 2-Deacetoxytaxinine J media Culture Medium (Basal Salts, Carbon Source) media->center hormones Plant Growth Regulators (Auxins, Cytokinins) hormones->center elicitors Elicitation (MeJA, Coronatine, SA) elicitors->center precursors Precursor Feeding precursors->center genetics Genetics & Metabolic Eng. (Gene Overexpression) genetics->center phys_cond Physical Conditions (Temp, Light, pH, O₂) phys_cond->center

Caption: Key factors influencing taxane yield in cell culture.

References
  • Improved taxol yield in cell suspension culture of Taxus wallichiana (Himalayan yew). (n.d.). SpringerLink. Retrieved February 22, 2026, from [Link]

  • Yuan, Y. (1998). Metabolic manipulation of Taxus canadensis for taxol production. Mountain Scholar. Retrieved February 22, 2026, from [Link]

  • Jha, S., Sanyal, D., Ghosh, B., & Jha, T. B. (1998). Improved Taxol Yield in Cell Suspension Culture of Taxus wallichiana (Himalayan Yew). In Vitro Cellular & Developmental Biology. Plant, 34(3), 243–247.
  • IMPROVED TAXANES PRODUCTION IN CALLUS CULTURES OF Taxus baccata L. (n.d.). CABI Digital Library. Retrieved February 22, 2026, from [Link]

  • Ramírez-Estrada, K., et al. (2022). Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation. Plants. Retrieved February 22, 2026, from [Link]

  • Malik, S., et al. (2022). Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions. Frontiers in Plant Science. Retrieved February 22, 2026, from [Link]

  • Enhanced production of taxol and taxanes by cell cultures of taxus species. (n.d.). Google Patents.
  • Shrestha, R., et al. (2021). Establishment of regenerative callus, cell suspension system, and molecular characterization of Taxus wallichiana Zucc. for the in vitro production of Taxol. Journal of Applied Pharmaceutical Science. Retrieved February 22, 2026, from [Link]

  • Engineering Plant Cells to Speed the Production of a Widely Used Cancer Drug. (2018). WPI. Retrieved February 22, 2026, from [Link]

  • Onrubia, M., et al. (2023). Impact of Elicitation on Plant Antioxidants Production in Taxus Cell Cultures. Antioxidants. Retrieved February 22, 2026, from [Link]

  • Mitra, S., et al. (2023). Improvements in Taxol Biosynthesis by Metabolic Engineering: Recent Trends. Ben-Gurion University Research Portal. Retrieved February 22, 2026, from [Link]

  • Hussain, A., et al. (2013). IN VITRO CALLOGENESIS AND ORGANOGENESIS IN TAXUS WALLICHIANA ZUCC. THE HIMALAYAN YEW. Pakistan Journal of Botany. Retrieved February 22, 2026, from [Link]

  • Mitra, S., et al. (2023). Improvements in Taxol Biosynthesis by Metabolic Engineering: Recent Trends. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Banthorpe, D. V., et al. (1995). Taxanes from in vitro cultures of the Himalayan yew Taxus wallichiana. Phytochemistry. Retrieved February 22, 2026, from [Link]

  • Isolation of some Taxanes in leaves of Taxus wallichiana Zucc. collected at Lam Dong province, Vietnam. (2025). Vietnam Journal of Chemistry. Retrieved February 22, 2026, from [Link]

  • Le, T. C., & Le, T. H. (2023). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry. Retrieved February 22, 2026, from [Link]

  • Review of factors affecting the taxoids content of Taxus spp. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • (PDF) New Approach To Improve Taxol Biosynthetic. (2016). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus spp. (n.d.). Google Patents.
  • Wang, Y., et al. (2024). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. Molecules. Retrieved February 22, 2026, from [Link]

  • Taxus wallichiana Zucc.: traditional uses, conservation, phytochemistry, and preclinical research | Request PDF. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Perez-Matas, E., et al. (2023). Genetic approaches in improving biotechnological production of taxanes: An update. Frontiers in Plant Science. Retrieved February 22, 2026, from [Link]

  • A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (2025). MDPI. Retrieved February 22, 2026, from [Link]

  • Studies of the Taxine From the Needles of the Moroccan Yew. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Study of Phytochemical Constituents and Biological Activity of Taxus Wallichiana Zucc. (n.d.). International Scientific Organization. Retrieved February 22, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.